molecular formula C10H10N2O3 B11895930 Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 95600-32-1

Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

Katalognummer: B11895930
CAS-Nummer: 95600-32-1
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: HDGOFGJFUQUSRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular formula C10H10N2O3 It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its simplicity and effectiveness, allowing for the production of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in a single synthetic stage with high yields .

Industrial Production Methods

While specific industrial production methods for methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with various molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The specific pathways and targets can vary depending on the derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their functional groups and biological activities.

Uniqueness

What sets methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate apart is its specific substitution pattern, which can confer unique biological properties and reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Eigenschaften

CAS-Nummer

95600-32-1

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

methyl 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C10H10N2O3/c1-15-9(13)6-7-10(14)11-8-4-2-3-5-12(7)8/h2-5,14H,6H2,1H3

InChI-Schlüssel

HDGOFGJFUQUSRJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=C(N=C2N1C=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.